molecular formula C25H35N3O7 B10923896 Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10923896
M. Wt: 489.6 g/mol
InChI Key: SKSZAFMKOOYQOG-UHFFFAOYSA-N
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Description

ETHYL 6-{[4-(ETHOXYCARBONYL)PIPERIDINO]METHYL}-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that features a piperidine ring, a pyrimidine ring, and various functional groups such as ethoxycarbonyl, methoxy, and methoxymethyl

Preparation Methods

The synthesis of ETHYL 6-{[4-(ETHOXYCARBONYL)PIPERIDINO]METHYL}-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves multiple steps, typically starting with the preparation of the piperidine and pyrimidine rings. The ethoxycarbonyl and methoxymethyl groups are introduced through specific reactions such as esterification and alkylation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 6-{[4-(ETHOXYCARBONYL)PIPERIDINO]METHYL}-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrimidine rings can interact with biological macromolecules, potentially inhibiting or activating certain pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar compounds include other piperidine and pyrimidine derivatives, such as:

Properties

Molecular Formula

C25H35N3O7

Molecular Weight

489.6 g/mol

IUPAC Name

ethyl 6-[(4-ethoxycarbonylpiperidin-1-yl)methyl]-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C25H35N3O7/c1-5-34-23(29)16-9-11-28(12-10-16)14-19-21(24(30)35-6-2)22(27-25(31)26-19)17-7-8-20(33-4)18(13-17)15-32-3/h7-8,13,16,22H,5-6,9-12,14-15H2,1-4H3,(H2,26,27,31)

InChI Key

SKSZAFMKOOYQOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)OC)COC)C(=O)OCC

Origin of Product

United States

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